![molecular formula C14H16N4O2S2 B256063 N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256063.png)
N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and has been studied extensively for its ability to inhibit the activity of various kinases, including Bruton's tyrosine kinase (BTK).
Wirkmechanismus
TAK-659 inhibits the activity of N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide by binding to the enzyme's ATP-binding site. This binding prevents the enzyme from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of B-cell receptor signaling. This inhibition has been shown to induce apoptosis in B-cell malignancies, as well as inhibit the production of pro-inflammatory cytokines in autoimmune disorders.
Biochemical and Physiological Effects:
In addition to its effects on B-cell receptor signaling, TAK-659 has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of various other kinases, including FLT3 and JAK2. Additionally, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 for lab experiments is its specificity for N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide. This specificity allows for the selective inhibition of B-cell receptor signaling without affecting other signaling pathways. Additionally, TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
However, there are also some limitations associated with the use of TAK-659 in lab experiments. For example, the compound has been shown to have some off-target effects, particularly at higher concentrations. Additionally, TAK-659 has not yet been extensively studied in preclinical models of autoimmune disorders, so its efficacy in these models is not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on TAK-659. One potential area of investigation is the development of combination therapies that include TAK-659 and other kinase inhibitors. Additionally, further research is needed to fully understand the potential therapeutic applications of TAK-659 in autoimmune disorders. Finally, there is a need for additional preclinical studies to further evaluate the safety and efficacy of TAK-659 in various disease models.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2-aminothiophenol with ethyl acetoacetate to form 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3-aminopropanoic acid ethyl ester to form the final product, TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. The compound has been shown to inhibit the activity of N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide, which is a key mediator of B-cell receptor signaling. This inhibition has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Eigenschaften
Produktname |
N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide |
|---|---|
Molekularformel |
C14H16N4O2S2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C14H16N4O2S2/c1-2-15-13(20)11-8-5-3-4-6-10(8)22-14(11)16-12(19)9-7-21-18-17-9/h7H,2-6H2,1H3,(H,15,20)(H,16,19) |
InChI-Schlüssel |
SOODTGJUNWYDDF-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3 |
Kanonische SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)
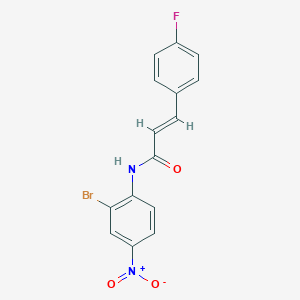
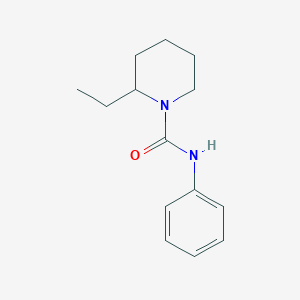
![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)
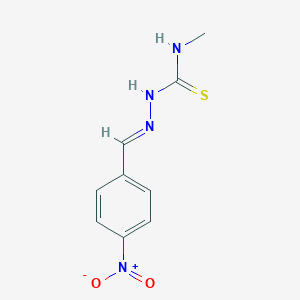
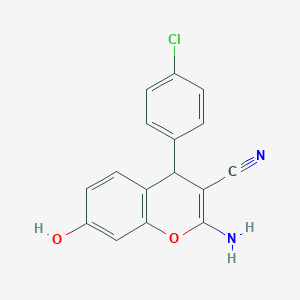
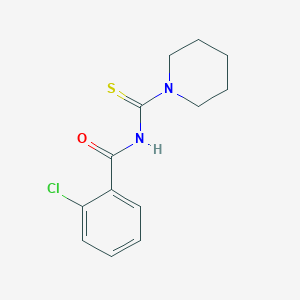
![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
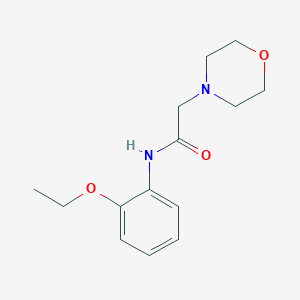
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)
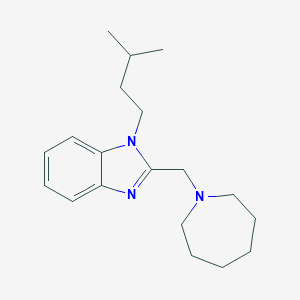
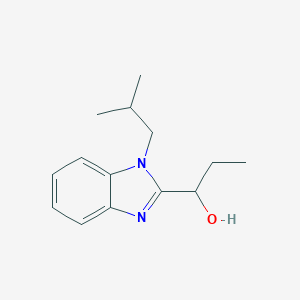
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)
![4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)